N-{4-[(6-cyclobutyl-2-methylpyrimidin-4-yl)amino]phenyl}acetamide
Description
N-{4-[(6-Cyclobutyl-2-methylpyrimidin-4-yl)amino]phenyl}acetamide is a pyrimidine-derived acetamide compound characterized by a cyclobutyl substituent at the 6-position and a methyl group at the 2-position of the pyrimidine ring. The molecule features a central pyrimidine scaffold linked to an acetamide group via a para-substituted phenylamino bridge.
Synthesis routes for analogous compounds involve alkylation of thiopyrimidin-4-ones with chloroacetamide derivatives under basic conditions (e.g., sodium methylate), followed by cyclization or substitution reactions to introduce aryl or cycloalkyl groups .
Properties
IUPAC Name |
N-[4-[(6-cyclobutyl-2-methylpyrimidin-4-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-11-18-16(13-4-3-5-13)10-17(19-11)21-15-8-6-14(7-9-15)20-12(2)22/h6-10,13H,3-5H2,1-2H3,(H,20,22)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRWVWIYNVPLAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)C)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[(6-cyclobutyl-2-methylpyrimidin-4-yl)amino]phenyl}acetamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity.
Chemical Structure and Properties
- Molecular Formula : C_{16}H_{20}N_{4}O
- Molecular Weight : 284.36 g/mol
- IUPAC Name : this compound
The compound features a pyrimidine ring substituted with a cyclobutyl group and an acetamide moiety, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Derivative : The starting material is synthesized through cyclization reactions involving appropriate precursors.
- Amidation Reaction : The pyrimidine derivative is then reacted with an appropriate amine to form the desired acetamide.
Antimicrobial Activity
Studies have shown that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.21 μM |
| Pseudomonas aeruginosa | 0.25 μM |
The compound's effectiveness against these pathogens suggests its potential as a lead compound in antibiotic development.
Cytotoxicity Studies
In vitro cytotoxicity evaluations using standard cell lines (e.g., HaCat, Balb/c 3T3) have demonstrated that the compound possesses moderate cytotoxic effects, indicating a need for further optimization to enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
The mechanism through which this compound exerts its biological effects appears to involve inhibition of key enzymes and pathways in microbial metabolism. Molecular docking studies suggest strong binding interactions with target proteins such as DNA gyrase and MurD, which are essential for bacterial cell wall synthesis.
Case Studies and Research Findings
- Study on Antimicrobial Activity :
- Cytotoxicity Assessment :
- Molecular Docking Studies :
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of pyrimidine compounds, including N-{4-[(6-cyclobutyl-2-methylpyrimidin-4-yl)amino]phenyl}acetamide, exhibit significant antitumor properties. These compounds often act by inhibiting key enzymes involved in cancer cell proliferation. For instance, several studies have highlighted the effectiveness of pyrimidine-based agents in targeting specific cancer pathways, thus providing a basis for their development as anticancer drugs .
Enzyme Inhibition
The compound's structure suggests potential activity against various enzymes, particularly kinases that are crucial in signal transduction pathways associated with cancer. The presence of the pyrimidine moiety is known to enhance binding affinity to these enzymes, making it a candidate for further investigation in kinase inhibition studies .
Case Studies
- Synthesis and Evaluation : A study synthesized several derivatives of pyrimidine-based compounds and evaluated their biological activities against different cancer cell lines. The results indicated that modifications to the pyrimidine ring significantly influenced the compounds' efficacy and selectivity against cancer cells .
- Structure-Activity Relationship (SAR) : Another research effort focused on the SAR of similar compounds, revealing that specific substitutions on the pyrimidine ring could enhance antitumor activity while reducing toxicity. This insight is crucial for designing safer and more effective therapeutic agents .
Potential Therapeutic Uses
Given its biological activity, this compound holds promise for various therapeutic applications:
- Cancer Treatment : As an antitumor agent, it may be developed further for clinical use in oncology.
- Targeted Therapy : Its ability to inhibit specific kinases positions it as a candidate for targeted therapies in personalized medicine approaches.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-{4-[(6-cyclobutyl-2-methylpyrimidin-4-yl)amino]phenyl}acetamide, we compare it with structurally related acetamide-pyrimidine derivatives and sulfonamide/acetamide hybrids (Table 1).
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations :
Substituent Effects on Bioactivity: The cyclobutyl group in the target compound introduces steric bulk and moderate lipophilicity, which may improve membrane permeability compared to polar sulfonamide analogs (e.g., ).
Functional Group Diversity: Sulfonyl/sulfamoyl groups (e.g., ) confer high polarity and hydrogen-bonding capacity, favoring solubility but limiting blood-brain barrier penetration. The target compound lacks these groups, prioritizing lipophilicity. The hydroxyphenylamino group in links the compound to paracetamol’s analgesic activity, whereas the pyrimidine core in the target compound suggests kinase or receptor modulation.
Synthetic Complexity: The target compound’s synthesis involves alkylation of a thiopyrimidinone intermediate, similar to methods used for sulfanyl analogs ( vs. ). However, introducing the cyclobutyl group requires specialized reagents compared to simpler methyl or aryl substituents.
Therapeutic Potential: Sulfonamide derivatives () are often explored as enzyme inhibitors (e.g., carbonic anhydrase), while pyrimidine-acetamide hybrids (target compound, ) are more likely to target kinases or GPCRs due to structural mimicry of ATP or signaling molecules.
Q & A
Q. What are the standard synthetic routes for N-{4-[(6-cyclobutyl-2-methylpyrimidin-4-yl)amino]phenyl}acetamide, and what key analytical techniques are employed for its characterization?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Cyclobutyl group introduction : Alkylation or Suzuki-Miyaura coupling to attach the cyclobutyl moiety to the pyrimidine ring (analogous to methods in and ).
- Amide bond formation : Condensation of the pyrimidine intermediate with 4-aminophenylacetamide derivatives using coupling agents like EDC/HOBt.
- Purification : Column chromatography or recrystallization to isolate the product (as described in and ).
- Characterization :
- NMR spectroscopy (1H, 13C, 2D-COSY) to confirm regiochemistry and hydrogen bonding (see and ).
- Mass spectrometry (HRMS) for molecular weight validation (e.g., LC-MS data in ).
- X-ray crystallography for resolving intramolecular interactions (as in ).
Table 1 : Summary of Key Analytical Data from Analogous Compounds
| Property | Technique | Example Data () |
|---|---|---|
| Molecular Weight | HRMS | [M+H]+ m/z 376.0 |
| 1H NMR (DMSO-d6) | δ 2.03 (s, CH3) | Confirms methyl group substitution |
| Yield | Gravimetric | 58% (optimized route) |
Q. What in vitro assays are recommended for preliminary evaluation of the biological activity of this compound?
- Methodological Answer :
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based assays (e.g., ATPase activity measurements, as suggested in ).
- Cellular cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects (similar to studies in ).
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins.
- Metabolic stability : Microsomal incubation (e.g., human liver microsomes) to evaluate CYP450-mediated degradation.
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR spectral data observed during the characterization of this compound derivatives?
- Methodological Answer :
- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals and confirm connectivity (as in ).
- Solvent optimization : Switch to deuterated DMSO or CDCl3 to reduce signal broadening caused by hydrogen bonding (observed in ).
- Dynamic NMR studies : For fluxional behavior (e.g., cyclobutyl ring puckering), conduct variable-temperature NMR.
- Cross-validation : Compare with computational NMR predictions (DFT-based tools like ACD/Labs or Gaussian).
Q. What strategies can improve the low yields (<60%) reported in the synthesis of pyrimidine-amide derivatives like this compound?
- Methodological Answer :
- Catalyst optimization : Screen Pd catalysts (e.g., Pd(PPh3)4 vs. Pd2(dba)3) for coupling reactions (as in ).
- Microwave-assisted synthesis : Reduce reaction time and improve cyclization efficiency (e.g., used multi-step thermal reactions).
- Protecting group strategy : Introduce tert-butoxycarbonyl (Boc) groups to prevent side reactions during amide formation.
- Byproduct analysis : Use LC-MS to identify intermediates and adjust stoichiometry (e.g., reported 2-5% yields in early steps).
Q. How can computational methods guide the design of this compound derivatives with enhanced target selectivity?
- Methodological Answer :
- Molecular docking : Screen against kinase active sites (e.g., EGFR or VEGFR) to predict binding modes (see for analogous pyrido[2,3-d]pyrimidin derivatives).
- MD simulations : Assess conformational stability of the cyclobutyl group in aqueous and lipid environments.
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity (as in ).
- Reaction path prediction : Use tools like ICReDD’s quantum chemical workflows to optimize synthetic routes ().
Table 2 : Computational Parameters for Stability Prediction
Data Contradiction Analysis
Q. How should conflicting cytotoxicity data (e.g., IC50 variability across cell lines) for this compound be addressed?
- Methodological Answer :
- Dose-response validation : Repeat assays with standardized protocols (e.g., used multiple cell lines).
- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific interactions.
- Cellular uptake studies : Measure intracellular compound levels via LC-MS to rule out permeability issues.
- Statistical analysis : Apply ANOVA or t-tests to assess significance (e.g., reported ±5% error margins).
Experimental Design
Q. What in vivo pharmacokinetic parameters should be prioritized when advancing this compound to preclinical studies?
- Methodological Answer :
- Oral bioavailability : Conduct pharmacokinetic (PK) studies in rodent models with LC-MS quantification (as in ).
- Half-life (t1/2) : Monitor plasma concentration-time curves post-administration.
- Tissue distribution : Use radiolabeled analogs (e.g., 14C) to track accumulation in target organs.
- Metabolite identification : Perform HRMS/MS to detect phase I/II metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
